(3S,4S)-3,4-Diethyl-1,2-dioxetane
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Overview
Description
(3S,4S)-3,4-Diethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Diethyl-1,2-dioxetane typically involves the epoxidation of alkenes using peroxy acids. The reaction conditions often include the use of meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids in an appropriate solvent . The process is stereospecific, ensuring the correct configuration of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygen-containing molecules.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(3S,4S)-3,4-Diethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Diethyl-1,2-dioxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, leading to diverse biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar structure but with methyl groups instead of ethyl groups.
(3S,4S)-3,4-Dipropyl-1,2-dioxetane: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
(3S,4S)-3,4-Diethyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct properties that make it suitable for specific research and industrial applications .
Properties
CAS No. |
83929-08-2 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3S,4S)-3,4-diethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
PNBGIVLARUKXJI-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](OO1)CC |
Canonical SMILES |
CCC1C(OO1)CC |
Origin of Product |
United States |
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